Tert-butyl N-{2-[(3S)-piperidin-3-YL]ethyl}carbamate
CAS No.:
Cat. No.: VC20364601
Molecular Formula: C12H24N2O2
Molecular Weight: 228.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H24N2O2 |
|---|---|
| Molecular Weight | 228.33 g/mol |
| IUPAC Name | tert-butyl N-[2-[(3S)-piperidin-3-yl]ethyl]carbamate |
| Standard InChI | InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-8-6-10-5-4-7-13-9-10/h10,13H,4-9H2,1-3H3,(H,14,15)/t10-/m0/s1 |
| Standard InChI Key | XQIKKZRRQGXGHF-JTQLQIEISA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)NCC[C@@H]1CCCNC1 |
| Canonical SMILES | CC(C)(C)OC(=O)NCCC1CCCNC1 |
Introduction
Synthesis
The synthesis of tert-butyl carbamate derivatives typically involves the reaction of a piperidine derivative with tert-butyl chloroformate or similar reagents under controlled conditions. The process often utilizes coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to enhance reaction efficiency.
General Synthetic Pathway:
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Starting Materials:
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Piperidine derivative with a defined stereochemistry.
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Tert-butyl chloroformate or related carbamoylating agents.
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Reaction Conditions:
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Solvent: Dichloromethane (DCM) or acetonitrile.
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Base: Triethylamine or pyridine to neutralize acidic by-products.
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Temperature: Reaction typically carried out at room temperature or slightly elevated temperatures.
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Purification:
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The crude product is purified using column chromatography or recrystallization.
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Pharmaceutical Intermediates
This compound serves as an intermediate in the synthesis of drugs targeting neurological and inflammatory pathways due to its piperidine core, which is a common pharmacophore in medicinal chemistry.
Research in Drug Discovery
Carbamates like this one are studied for their potential as enzyme inhibitors, particularly in areas such as:
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Acetylcholinesterase inhibition for neurodegenerative diseases.
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Anti-inflammatory activity through modulation of specific pathways.
Structural Characterization
The compound has been characterized using advanced spectroscopic techniques:
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NMR Spectroscopy: Proton () and Carbon () NMR confirm the structural integrity and stereochemistry.
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Mass Spectrometry (MS): Provides molecular weight confirmation and fragmentation patterns.
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